[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
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Overview
Description
9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is often used in research settings to study the effects of glucocorticoids on various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The process typically includes halogenation, fluorination, and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to ketones or aldehydes.
Reduction: Reduces ketones to hydroxyl groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while substitution reactions can introduce new functional groups at the halogenated positions .
Scientific Research Applications
9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is widely used in scientific research due to its potent biological activities. Some of its applications include:
Mechanism of Action
The mechanism of action of 9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: Another potent glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong immunosuppressive effects.
Diflorasone: A fluorinated glucocorticoid used in dermatology.
Uniqueness
9-Bromo-6alpha-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-acetate is unique due to its specific halogenation pattern and acetylation, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its potency and duration of action compared to other glucocorticoids .
Properties
Molecular Formula |
C24H30BrFO6 |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30BrFO6/c1-12-7-15-16-9-18(26)17-8-14(28)5-6-21(17,3)23(16,25)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23?,24+/m1/s1 |
InChI Key |
QAEVJNCCRJTPEE-NGINRTPDSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C)F |
Origin of Product |
United States |
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